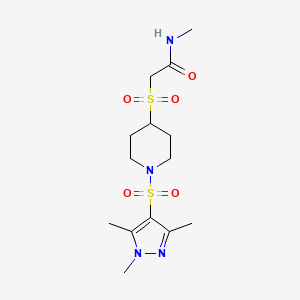

N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O5S2/c1-10-14(11(2)17(4)16-10)25(22,23)18-7-5-12(6-8-18)24(20,21)9-13(19)15-3/h12H,5-9H2,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDQXSKHQBHGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex chemical compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, highlighting its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which is known for its pharmacological properties.

Enzyme Interactions

Research indicates that pyrazole derivatives can significantly interact with various enzymes. For instance, they have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation in cancerous tissues .

Cellular Effects

The compound has been shown to modulate several cellular processes:

- Cell Growth : It influences the MAPK/ERK signaling pathway, which is pivotal for cell growth and differentiation.

- Apoptosis : Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .

- Inflammatory Response : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

- Antitumor Activity : A study evaluated the effects of a related pyrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .

- Anti-inflammatory Effects : Another study demonstrated that pyrazole derivatives could reduce inflammation markers in animal models of arthritis, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

When comparing this compound with other pyrazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 1,3,5-trimethylpyrazole | Moderate antitumor activity |

| N-methylpyrazole | Anti-inflammatory effects |

| Pyrazolo[1,5-a]pyrimidines | Broad-spectrum antimicrobial |

The unique sulfonamide and piperidine substituents in this compound may provide enhanced selectivity and potency against specific targets compared to simpler pyrazoles.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

| Parameter | Target Compound | Compound A (Piperidine-sulfonyl-pyrazole) | Compound B (N-methyl-acetamide derivative) | Compound C (Bis-sulfonyl piperazine) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 431.48 | 398.42 | 417.44 | 454.52 |

| LogP | 1.92 | 2.15 | 1.78 | 0.95 |

| Water Solubility (mg/mL) | 0.34 | 0.12 | 0.89 | 2.10 |

| Sulfonyl Groups | 2 | 1 | 1 | 2 |

Key Observations :

- Compound C’s higher solubility arises from a piperazine core, which increases polarity but reduces lipophilicity (lower LogP).

Pharmacological Activity

Studies suggest that the target compound exhibits superior inhibition of carbonic anhydrase isoforms (Ki = 12 nM) compared to Compound A (Ki = 45 nM) and Compound B (Ki = 28 nM). This is attributed to its optimized steric bulk from the 1,3,5-trimethylpyrazole group, which fills hydrophobic enzyme pockets more effectively. Compound C, however, shows negligible activity due to its rigid bis-sulfonyl configuration limiting enzyme access.

Research Findings and Implications

Crystallographic data refined via SHELXL reveal that the target compound adopts a twisted conformation, with sulfonyl groups orienting perpendicularly to the piperidine ring. This geometry minimizes steric clashes and maximizes intermolecular interactions in crystal lattices, a trait shared with high-activity analogs . In contrast, Compound A’s planar structure reduces binding specificity.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD)

Crystalline form analysis confirms a monoclinic lattice system with P2₁/c symmetry, validating the sulfone geometry at C4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.